

In Vivo Efficacy of Entrectinib: A Technical Guide to Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

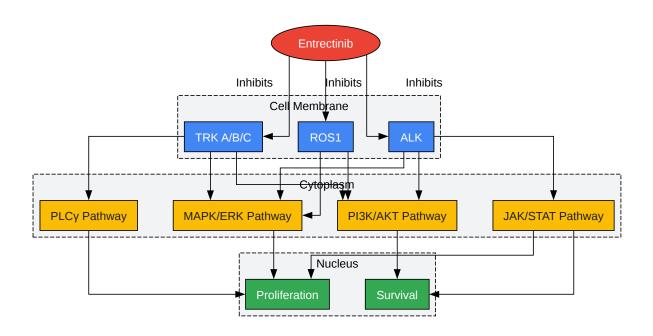
Introduction

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting oncogenic fusions in Tropomyosin Receptor Kinase (TRK) A, B, and C, ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2] Its ability to cross the blood-brain barrier makes it a critical therapeutic agent for tumors with these genetic alterations, including those with central nervous system (CNS) metastases.[3][4] This technical guide provides an in-depth overview of the in vivo efficacy of Entrectinib as demonstrated in various xenograft models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental designs.

Core Signaling Pathways Targeted by Entrectinib

Entrectinib functions as an ATP-competitive inhibitor of TRKA/B/C, ROS1, and ALK, suppressing downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[5][6] This inhibition ultimately leads to apoptosis and tumor shrinkage.[5]





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Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.

Quantitative Efficacy Data in Xenograft Models

The following tables summarize the in vivo efficacy of Entrectinib across various cell linederived and patient-derived xenograft models.

Table 1: Efficacy in NTRK Fusion-Positive Xenograft Models



Cell Line/PDX Model	Cancer Type	Genetic Alteration	Animal Model	Dosing Schedule	Key Efficacy Results
KM12	Colorectal Carcinoma	TPM3- NTRK1	Mouse	Not Specified	Potent anti- proliferative effects, cell cycle arrest, and apoptosis.[2]
SH-SY5Y- TrkB	Neuroblasto ma	TrkB Overexpressi on	Athymic nu/nu Mice	Not Specified	Significant tumor growth inhibition and prolonged event-free survival (p<0.0001). [5]
MO-91	Acute Myeloid Leukemia	ETV6-NTRK3	CB.17 SCID Mice	Daily Oral Administratio n	Tumor regression.[7]
IMS-M2	Acute Myeloid Leukemia	ETV6-NTRK3	CB.17 SCID Mice	Daily Oral Administratio n	Tumor regression.[7]
Patient- Derived Xenograft	Colorectal Cancer	LMNA- NTRK1	Immunocomp romised Mice	60 mg/kg, 4 days/week	Initial tumor response followed by relapse in one mouse after 3 weeks.[8]

Table 2: Efficacy in ALK Fusion-Positive Xenograft Models



Cell Line	Cancer Type	Genetic Alteration	Animal Model	Dosing Schedule	Key Efficacy Results
Karpas-299	Anaplastic Large Cell Lymphoma	NPM1-ALK	Mouse	30 or 60 mg/kg, twice daily for 10 days	Both doses induced regression of all tumors to non-palpable dimensions. At 60 mg/kg, tumor eradication persisted in 4 of 7 mice.[9]
SR-786	Anaplastic Large Cell Lymphoma	NPM1-ALK	Mouse	30 mg/kg, twice daily for 10 days	Tumor eradication in 6 out of 7 mice.[9]
NCI-H2228	Non-Small Cell Lung Cancer	EML4-ALK	Mouse (Intracranial)	Not Specified	Increased survival compared to crizotinib.[10]

Table 3: Efficacy in ROS1 Fusion-Positive Xenograft

Models

Cell Line	Cancer Type	Genetic Alteration	Animal Model	Dosing Schedule	Key Efficacy Results
Ba/F3-TEL- ROS1	Engineered Murine Cells	TEL-ROS1	Mouse	60 mg/kg, orally twice daily for 10 days	Significant tumor growth inhibition (p < 0.0001).[11]



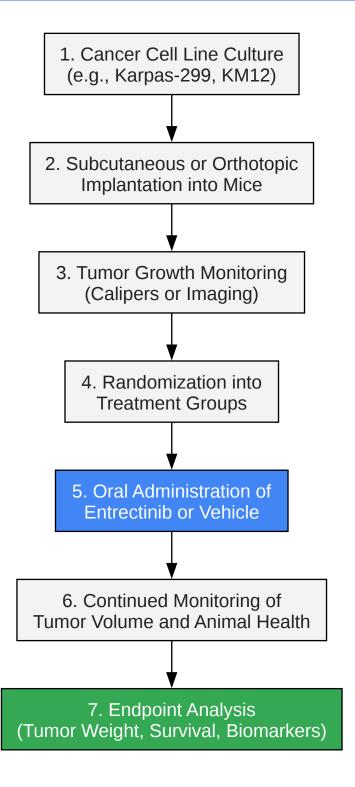
Experimental Protocols

Detailed methodologies for key xenograft experiments are provided below.

General Xenograft Experimental Workflow

The typical workflow for assessing Entrectinib's efficacy in a xenograft model involves several key stages, from cell culture to data analysis.





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Caption: A generalized workflow for in vivo xenograft studies.

Protocol 1: Neuroblastoma Xenograft Model (SH-SY5Y-TrkB)



- Cell Line: SH-SY5Y cells stably transfected with TrkB (SY5Y-TrkB).[5]
- Animal Model: Athymic nu/nu mice.[5]
- Tumor Implantation: Subcutaneous injection of SY5Y-TrkB cells suspended in Matrigel.[12]
- Treatment: Once tumors are established, mice are randomized into treatment and control groups. Entrectinib is administered orally.[5][12]
- Endpoint Analysis: Tumor growth is monitored regularly using calipers. Event-free survival is also assessed. At the end of the study, tumors can be excised for Western blot analysis to confirm inhibition of TrkB phosphorylation and downstream signaling pathways (p-PLCy, p-Akt, p-Erk).[5]

Protocol 2: Anaplastic Large Cell Lymphoma Xenograft Models (Karpas-299 and SR-786)

- Cell Lines: Karpas-299 and SR-786.[9]
- Animal Model: Not specified, but likely immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
- Tumor Implantation: Subcutaneous injection of one million cells in a 100 μL suspension of Matrigel and cells into the hind flank.[13]
- Treatment: When tumors reach an average size of 50-150 mm³, mice are randomized. Entrectinib is administered orally at doses of 30 or 60 mg/kg twice daily for 10 consecutive days.[9][13]
- Endpoint Analysis: Tumor volume is measured regularly. The primary endpoints are tumor regression and eradication.[9]

Protocol 3: Colorectal Cancer Patient-Derived Xenograft (PDX) Model

 Tumor Source: Biopsy specimen from a metastatic colorectal cancer patient with an LMNA-NTRK1 rearrangement.[8]



- Animal Model: Immunocompromised mice.[8]
- Tumor Implantation: A bioptic specimen is first implanted subcutaneously and then expanded in multiple mice.[8]
- Treatment: Entrectinib is administered at a dose of 60 mg/kg, 4 days a week.[8]
- Endpoint Analysis: Tumor growth is monitored to assess response and potential emergence of resistance.[8]

Conclusion

The collective evidence from a range of xenograft models robustly demonstrates the potent in vivo antitumor activity of Entrectinib against cancers harboring NTRK, ALK, and ROS1 fusions. The data consistently show significant tumor growth inhibition, tumor regression, and, in some cases, complete tumor eradication. Furthermore, the efficacy of Entrectinib in intracranial models underscores its potential for treating patients with CNS metastases. These preclinical findings have provided a strong rationale for the clinical development of Entrectinib and support its use as a targeted therapy in molecularly defined patient populations.

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